4-(azepan-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(azepan-2-yl)-N,N-dimethylaniline is an organic compound with the molecular formula C14H22N2. It is a derivative of aniline, where the aniline ring is substituted with an azepane ring at the 4-position and two methyl groups on the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with azepane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated azepane rings.
Substitution: Substituted derivatives with various functional groups replacing the azepane ring.
Scientific Research Applications
4-(azepan-2-yl)-N,N-dimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(azepan-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-2-yl)benzoic acid: Similar structure with a carboxylic acid group instead of the dimethylamino group.
4-(azepan-2-yl)phenylamine: Similar structure with an amino group instead of the dimethylamino group.
4-(azepan-2-yl)benzaldehyde: Similar structure with an aldehyde group instead of the dimethylamino group.
Uniqueness
4-(azepan-2-yl)-N,N-dimethylaniline is unique due to the presence of both the azepane ring and the dimethylamino group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(azepan-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(2)13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCNWFSKKENGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398413 |
Source
|
Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-95-8 |
Source
|
Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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